4-(2-Furyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-(2-Furyl)pyridine derivatives involves several steps, starting from basic heterocyclic compounds to more complex structures. For instance, heterocyclic systems containing two piperidine and dioxaborinine rings were prepared from the reaction of 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine with derivatives of arylboronic acid (Phuong et al., 2017). Furthermore, the synthesis of 2,6-dithienyl-4-furyl pyridine derivatives for the development of novel antitumor agents highlights the importance of 4-(2-Furyl)pyridine in medicinal chemistry, though this application falls outside our focus on non-drug-related aspects (Basnet et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-(2-Furyl)pyridine derivatives is key to their chemical behavior. Studies have shown that the furyl and phenyl rings in these compounds are often inclined at almost right angles to the central pyridine or imidazopyridine unit, affecting their physical and chemical properties. The structure displays both inter- and intramolecular hydrogen bonding, which is crucial for understanding their reactivity (Yaqub et al., 2009).
Chemical Reactions and Properties
4-(2-Furyl)pyridine undergoes various chemical reactions, including bromination, nitrations, and electrophilic substitution reactions, predominantly at the C5' position of the furan ring. These reactions lead to the formation of furyl-substituted indolizines and tetrahydropyridines, highlighting the compound's versatility in chemical synthesis (Prostakov et al., 1982).
Physical Properties Analysis
The physical properties of 4-(2-Furyl)pyridine derivatives, such as their UV spectra, basicity constants, and dipole moments, are significantly influenced by the structure and interactions between the furan and pyridine rings. Studies comparing these properties with those of phenyl and thienylpyridines provide insights into the compound's behavior in various chemical environments (Ribéreau & Quéguiner, 1983).
Chemical Properties Analysis
The chemical properties of 4-(2-Furyl)pyridine are shaped by its reactivity towards different reagents. Electrophilic substitution reactions, aminomethylation, and cycloaddition reactions are among the key chemical behaviors observed. These properties are essential for the synthesis of new compounds with potential applications in various fields of chemistry (Saldabol et al., 1971).
Scientific Research Applications
Chemical Transformations
4-(2-Furyl)pyridine and its derivatives undergo various chemical transformations, crucial in organic chemistry. For instance, alkyl-substituted 4-(2′-furyl)pyridines can be brominated and nitrated in the furan ring, but do not readily undergo electrophilic substitution reactions such as acetylation or chloromethylation. These reactions are significant for synthesizing furyl-substituted indolizines and tetrahydropyridines, highlighting the compound's role in diverse synthetic pathways (Prostakov et al., 1982).
Electron Impact Studies
The dissociative ionization of 4-(2-Furyl)pyridine derivatives under electron impact reveals insights into molecular fragmentation patterns. Studies show that the orientation of alkyl groups relative to the furyl grouping significantly influences the cleavage of the furan ring, a crucial factor in understanding the compound's behavior under certain conditions (Zakharov et al., 1982).
Biological Activities
4-(2-Furyl)pyridine derivatives have been explored for their potential biological activities. For instance, their role in the synthesis of heterocyclic compounds with potential anti-cancer, anti-Alzheimer, and anti-COX-2 activities has been studied. These synthesized compounds, characterized by various spectroscopic methods, offer insights into the development of new therapeutic agents (Attaby et al., 2014).
Synthesis of Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems using 4-(2-Furyl)pyridine demonstrates its versatility in organic synthesis. For example, the creation of a heterocyclic system containing piperidine and dioxaborinine rings from 4-(2-Furyl)pyridine showcases its potential in the development of compounds with diverse bioactivities, such as dermatological and anticoagulant agents (Phuong et al., 2017).
Topoisomerase Inhibition and Cytotoxicity
The derivative compounds of 4-(2-Furyl)pyridine have been evaluated for their inhibitory activities against topoisomerase enzymes, a key target in cancer treatment. These studies include evaluating the cytotoxicity of these compounds against human cancer cell lines, providing valuable insights into their potential as anticancer agents (Thapa et al., 2013; Kadayat et al., 2015; Basnet et al., 2010).
Safety And Hazards
Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
4-(furan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCBMREQURXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343383 | |
Record name | Pyridine, 4-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)pyridine | |
CAS RN |
55484-04-3 | |
Record name | 4-(2-Furanyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055484043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-FURANYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HS8GWM6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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